molecular formula C17H24O7 B1223109 4-Deacetylneosolaniol CAS No. 74833-39-9

4-Deacetylneosolaniol

Cat. No. B1223109
CAS RN: 74833-39-9
M. Wt: 340.4 g/mol
InChI Key: FCLYQYOJLQDQNA-BNWDXEGFSA-N
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Description

4-Deacetylneosolaniol, also known as 4-DANS, belongs to the class of organic compounds known as trichothecenes . These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents .


Synthesis Analysis

4-Deacetylneosolaniol is a metabolite of T-2 toxin, a toxic fungal secondary metabolite produced by different Fusarium species . In the liver microsomes systems of rats, T-2 toxin was rapidly converted into HT-2 toxin, T-2 tetraol, and 4-deacetylneosolaniol . It was concluded that T-2 toxin was hydrolyzed preferentially at the C-4 position to give HT-2 toxin, which was then metabolized to T-2 tetraol via 4-deacetylneosolaniol .


Molecular Structure Analysis

The molecular formula of 4-Deacetylneosolaniol is C17H24O7 . Its molecular weight is 340.36826 g/mol . The IUPAC name is (1’S,2S,2’R,4’S,7’R,9’R,10’R,11’S)-4’,10’,11’-trihydroxy-1’,5’-dimethyl-8’-oxaspiro [oxirane-2,12’-tricyclo [7.2.1.0^ {2,7}]dodecan]-5’-en-2’-ylmethyl acetate .


Physical And Chemical Properties Analysis

The boiling point of 4-Deacetylneosolaniol is predicted to be 515.1±50.0 °C . Its density is predicted to be 1.42±0.1 g/cm3 .

Scientific Research Applications

Metabolism and Toxicology Studies

4-Deacetylneosolaniol has been studied for its role in the metabolism and toxicology of T-2 toxin, a potent mycotoxin. Yoshizawa, Swanson, and Mirocha (1980) found that T-2 toxin was rapidly converted in rat liver into several metabolites, including 4-deacetylneosolaniol, suggesting its role in the detoxification pathway of T-2 toxin in mammals (Yoshizawa et al., 1980). In a similar study, Yoshizawa, Sakamoto, and Okamoto (1984) explored the in vitro metabolism of T-2 toxin in mouse and monkey liver homogenates, again identifying 4-deacetylneosolaniol as a key metabolite (Yoshizawa et al., 1984). Pace (1986) used isolated perfused rat livers to study the metabolism and clearance of T-2 mycotoxin, finding that 4-deacetylneosolaniol was a significant metabolite, thus highlighting its importance in the hepatic metabolism of T-2 toxin (Pace, 1986).

Molecular and Cellular Studies

The research on 4-deacetylneosolaniol extends to molecular and cellular studies, focusing on understanding the mechanisms underlying its effects. For instance, Jia et al. (2012) explored the behavioral and biological effects of 4b, a histone deacetylase inhibitor, in Huntington's disease mouse models. While the paper does not directly mention 4-deacetylneosolaniol, it highlights the broader context of histone deacetylase inhibitors in therapeutic applications, potentially relevant to 4-deacetylneosolaniol's mechanisms of action (Jia et al., 2012).

Applications in Plant Biology

In the field of plant biology, the study by Iwase et al. (2022) on 4-Phenylbutyric acid (4PBA) demonstrates its effect on plant regeneration, acting as an auxin. While 4PBA is different from 4-deacetylneosolaniol, this study provides insights into the potential applications of similar compounds in plant biology and tissue culture engineering (Iwase et al., 2022).

Histone Deacetylase Inhibitors

Several studies focus on the role of histone deacetylase inhibitors, which could be relevant to understanding the biological implications of 4-deacetylneosolaniol. Gregoretti et al. (2004) analyzed the molecular evolution of the histone deacetylase family, offering functional implications that may be pertinent to 4-deacetylneosolaniol's activity (Gregoretti et al., 2004). Similarly, Schölz et al. (2015) investigated the specificities of lysine deacetylase inhibitors in human cells, which might provide a background for understanding the action of compounds like 4-deacetylneosolaniol (Schölz et al., 2015).

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3/t10-,11+,12+,13+,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYQYOJLQDQNA-BNWDXEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deacetylneosolaniol

CAS RN

74833-39-9
Record name 4-Deacetylneosolaniol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
T Yoshizawa, SP Swanson… - Applied and …, 1980 - Am Soc Microbiol
… such as T-2 tetraol and 4-deacetylneosolaniol more efficiently than the method described by … of HT-2 toxin to T-2 tetraol via 4-deacetylneosolaniol. In addition to HT-2 toxin and 4-…
Number of citations: 76 journals.asm.org
T Yoshizawa, T Sakamoto… - Applied and environmental …, 1984 - Am Soc Microbiol
… 4deacetylneosolaniol, and thelatter is metabolized to T-2 tetraol via either 4-deacetylneosolaniol … ed products into neosolaniol, 4-deacetylneosolaniol, or 15deacetylneosolaniol did not …
Number of citations: 77 journals.asm.org
JG Pace, MR Watts, EP Burrows, RE Dinterman… - Toxicology and applied …, 1985 - Elsevier
… Metabolic derivatives of T-2 excreted in urine were T-2 tetraol, 4-deacetylneosolaniol, 3’-hydroxy HT-2, and several unknowns. These studies showed a rapid appearance in and …
Number of citations: 72 www.sciencedirect.com
T Yoshizawa, CJ Mirocha, JC Behrens… - Food and Cosmetics …, 1981 - Elsevier
… and 4-deacetylneosolaniol were also detected in the cow. … On the other hand, concentrations of T-2 toxin, HT-2 toxin (TC-2), neosolaniol and 4-deacetylneosolaniol were below 1 ppb 20 …
Number of citations: 154 www.sciencedirect.com
JG Pace - Toxicological Sciences, 1986 - academic.oup.com
… Approximately 7% of the total administered radiolabel remained in liver and was identified as 4deacetylneosolaniol (18%), T-2 tetraol (41 %), and conjugated metabolites (41%). Table …
Number of citations: 30 academic.oup.com
JG Pace, MR Watts - Toxicon, 1989 - Elsevier
… , 4-deacetylneosolaniol, T-2 tetraol and glucuronide conjugates). Fractions 1 and 3 contained mainly 4-deacetylneosolaniol… Equal amounts of T-2, HT-2, and 4-deacetylneosolaniol were …
Number of citations: 8 www.sciencedirect.com
CA Knupp, SP Swanson, WB Buck - Journal of Agricultural and …, 1986 - ACS Publications
… Minor metabolites in the cow and chicken were initially identified as simple hydrolysis products including HT-2, 4-deacetylneosolaniol, and … In addition to HT-2, 4-deacetylneosolaniol, …
Number of citations: 14 pubs.acs.org
RA Corley, SP Swanson, WB Buck - Journal of agricultural and …, 1985 - ACS Publications
… Neosolaniol, 4-deacetylneosolaniol, and T-2 tetraol were also identified in addition to three … Unlabeled standards of T-2 toxin, neosolaniol, HT-2, T-2 triol, 4-deacetylneosolaniol, and T-2 …
Number of citations: 92 pubs.acs.org
T Yoshizawa, T Sakamoto… - Applied and …, 1985 - Am Soc Microbiol
… TLC bands of similar Rf values to 3'-hydroxy HT-2 toxin, 3'-hydroxy T-2 triol, and 4-deacetylneosolaniol were separately scraped from the plates and eluted with methanolto afford …
Number of citations: 67 journals.asm.org
T Yoshizawa, T Sakamoto - JSM Mycotoxins, 1982 - jstage.jst.go.jp
… 著者らは前報で, ラ ット肝 S-9 (9000× g, 上 清) 画分により T-2 ト キシンは HT-2 ト キシンの他に, 4-deacetylneosolaniol (4-DANS と 略) と T-2 tetraol に代謝されることから, C-4, C-8, C-15 位 の…
Number of citations: 7 www.jstage.jst.go.jp

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